1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate
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Overview
Description
1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of sec-butyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring. This is followed by the introduction of the dimethylcarbamate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(sec-butyl)-1H-pyrazol-3-yl dimethylcarbamate
- 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate
- 1-(sec-butyl)-1H-pyrazol-4-yl ethylcarbamate
Uniqueness
1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88558-94-5 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1-butan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H17N3O2/c1-5-8(2)13-7-9(6-11-13)15-10(14)12(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
BOBUZCPVMROAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C=N1)OC(=O)N(C)C |
Origin of Product |
United States |
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